molecular formula C11H10N2O3S2 B11479050 4-Oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)butanoic acid

4-Oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)butanoic acid

Cat. No.: B11479050
M. Wt: 282.3 g/mol
InChI Key: OPJVFNPOOJKVBX-UHFFFAOYSA-N
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Description

3-{[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound featuring a thiophene ring and a thiazole ring. These heterocyclic structures are known for their significant biological and chemical properties.

Preparation Methods

The synthesis of 3-{[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step reactions. One common synthetic route includes the condensation of thiophene-2-carboxylic acid with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-bromopropanoic acid to yield the final product. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-{[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound exhibits potential antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives are explored for their anti-inflammatory and analgesic effects.

    Industry: It is used in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-{[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Similar compounds include other thiophene and thiazole derivatives such as:

    Thiophene-2-carboxylic acid: Known for its antimicrobial properties.

    Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    2-Aminothiophene derivatives: Explored for their anticancer and anti-inflammatory activities.

Properties

Molecular Formula

C11H10N2O3S2

Molecular Weight

282.3 g/mol

IUPAC Name

4-oxo-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]butanoic acid

InChI

InChI=1S/C11H10N2O3S2/c14-9(3-4-10(15)16)13-11-12-7(6-18-11)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H,15,16)(H,12,13,14)

InChI Key

OPJVFNPOOJKVBX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCC(=O)O

Origin of Product

United States

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